Cas no 129263-59-8 ((5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D)

(5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D structure
129263-59-8 structure
商品名:(5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D
CAS番号:129263-59-8
MF:C20H32O4
メガワット:336.465686798096
CID:1224176
PubChem ID:124518516

(5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D 化学的及び物理的性質

名前と識別子

    • (5S,6R,7E,9E,11E,14Z)-5,6-Dihydroxy-7,9,11,14-icosatetraenoic aci d
    • 5(S),6(R)-11-trans DiHETE
    • (5S,6R)-DiHETEs
    • (5S,6R,7E,9E,11E,14Z)-5,6-DIHYDROXYICOSA-7,9,11,14-TETRAENOIC ACID
    • PD019652
    • HY-130138B
    • 11-trans-5S,6R-Dihydroxy-7E,9E,11E,14Z-eicosatetraenoic acid
    • AKOS040755964
    • 129263-59-8
    • CS-0105232
    • (5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D
    • インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1
    • InChIKey: UVZBUUTTYHTDRR-QLMKOMRNSA-N
    • ほほえんだ: CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O

計算された属性

  • せいみつぶんしりょう: 336.23005950g/mol
  • どういたいしつりょう: 336.23005950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 14
  • 複雑さ: 421
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 4
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 77.8Ų

(5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66498-100ug
5(S),6(R)-11-trans DiHETE
129263-59-8 98%
100ug
¥5388.00 2023-09-08
Larodan
14-4261-41-50ug
11-trans-5(S),6(R)-dihydroxy-7(E),9(E),11(E),14(Z)-eicosatetraenoic acid
129263-59-8 >95%
50ug
€649.00 2023-09-19
Larodan
14-4093-41-50ug
11-trans-5(S),6(R)-dihydroxy-7(E),9(E),11(E),14(Z)-eicosatetraenoic acid
129263-59-8 >95%
50ug
€262.00 2023-09-19
Larodan
14-4261-41-50g
11-trans-5(S),6(R)-dihydroxy-7(E),9(E),11(E),14(Z)-eicosatetraenoic acid
129263-59-8 >95%
50g
€649.00 2025-03-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66498-50ug
5(S),6(R)-11-trans DiHETE
129263-59-8 98%
50ug
¥2843.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66498-25ug
5(S),6(R)-11-trans DiHETE
129263-59-8 98%
25ug
¥1552.00 2023-09-08
Larodan
14-4093-41-50g
11-trans-5(S),6(R)-dihydroxy-7(E),9(E),11(E),14(Z)-eicosatetraenoic acid
129263-59-8 >95%
50g
€262.00 2025-03-07

(5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D 関連文献

(5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci Dに関する追加情報

Recent Advances in the Study of (5S,6R,7E,9E,11E,14Z)-5,6-Dihydroxy-7,9,11,14-Icosatetraenoic Acid (129263-59-8)

The compound (5S,6R,7E,9E,11E,14Z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic acid (CAS: 129263-59-8) has garnered significant attention in the field of chemical biology and medicinal research due to its unique structural properties and potential therapeutic applications. This polyunsaturated fatty acid derivative, belonging to the eicosanoid family, is known for its role in inflammatory and immune responses. Recent studies have further elucidated its mechanisms of action, biosynthesis pathways, and potential clinical applications, making it a promising candidate for drug development.

One of the key areas of research has focused on the biosynthesis of this compound. A 2023 study published in the *Journal of Biological Chemistry* demonstrated that the enzymatic oxidation of arachidonic acid by lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes leads to the formation of (5S,6R,7E,9E,11E,14Z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic acid. The study highlighted the stereospecificity of these enzymes, which ensures the precise formation of the 5S,6R-dihydroxy configuration, a critical feature for its biological activity.

In terms of biological activity, recent findings have underscored the compound's role in modulating inflammation. A 2024 paper in *Nature Chemical Biology* reported that this eicosanoid acts as a potent ligand for the G-protein-coupled receptor (GPCR) GPR32, which is involved in resolving inflammatory responses. The study utilized advanced molecular docking and cellular assays to confirm the binding affinity and downstream signaling pathways, suggesting its potential as an anti-inflammatory agent.

Another groundbreaking study, published in *Science Translational Medicine* earlier this year, explored the therapeutic potential of (5S,6R,7E,9E,11E,14Z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic acid in cardiovascular diseases. The researchers found that the compound exhibits vasodilatory effects by enhancing nitric oxide (NO) production in endothelial cells. Preclinical trials in animal models demonstrated its efficacy in reducing hypertension and improving vascular function, paving the way for future clinical trials.

Despite these promising findings, challenges remain in the large-scale synthesis and stabilization of this compound. A 2023 review in *Chemical Reviews* discussed the synthetic strategies for producing (5S,6R,7E,9E,11E,14Z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic acid, emphasizing the need for scalable and cost-effective methods. The review also highlighted the compound's susceptibility to oxidative degradation, which necessitates the development of novel formulation techniques to enhance its stability.

Looking ahead, the integration of computational chemistry and high-throughput screening methods is expected to accelerate the discovery of derivatives and analogs with improved pharmacological profiles. Collaborative efforts between academia and industry will be crucial in translating these research findings into viable therapeutic options. The continued exploration of (5S,6R,7E,9E,11E,14Z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic acid and its mechanisms holds great promise for addressing unmet medical needs in inflammation, cardiovascular diseases, and beyond.

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